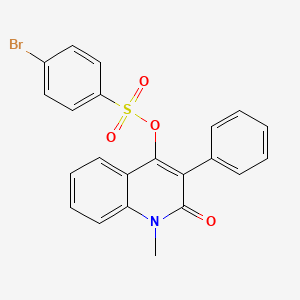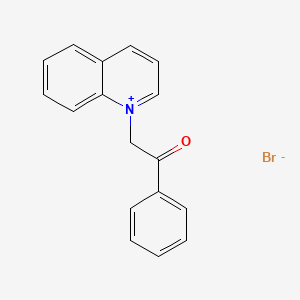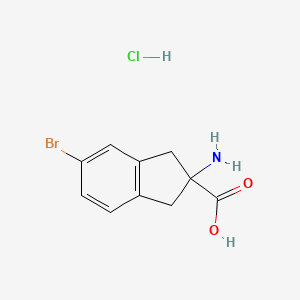
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride
描述
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid; hydrochloride, also known as ABIDC hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. ABIDC hydrochloride is a derivative of indene, a bicyclic organic compound.
作用机制
The mechanism of action of 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride involves its interaction with the kainate subtype of glutamate receptors. 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride binds to the receptor and prevents the activation of the channel, thereby inhibiting the influx of calcium ions into the cell. This inhibition of calcium influx can lead to a decrease in the release of neurotransmitters, including glutamate, which can have downstream effects on neuronal signaling.
Biochemical and Physiological Effects:
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting the activity of kainate receptors, 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride has also been shown to have anti-inflammatory effects. Specifically, 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride has been shown to inhibit the production of inflammatory cytokines in microglia, a type of immune cell in the central nervous system. This anti-inflammatory effect may have potential applications in the treatment of neuroinflammatory disorders.
实验室实验的优点和局限性
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride has several advantages for use in lab experiments. It is a highly selective inhibitor of kainate receptors, making it a valuable tool for studying the role of these receptors in neurological disorders. Additionally, 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride has been shown to have low toxicity, making it a safe compound to use in laboratory experiments.
However, there are also limitations to the use of 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride. One limitation is that it is not a specific inhibitor of all glutamate receptors, and its effects may be limited to the kainate subtype. Additionally, 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride has a relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research involving 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride. One potential direction is to investigate the effects of 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride on other types of glutamate receptors, including NMDA and AMPA receptors. Additionally, further research is needed to fully understand the anti-inflammatory effects of 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride and its potential applications in the treatment of neuroinflammatory disorders. Finally, the development of more potent and selective inhibitors of kainate receptors may lead to new therapeutic strategies for neurological disorders.
科学研究应用
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride has been used in various scientific research studies. One of the most significant applications of 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride is in the study of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors have been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride hydrochloride has been shown to selectively inhibit the activity of the kainate subtype of glutamate receptors, making it a valuable tool for studying the role of these receptors in neurological disorders.
属性
IUPAC Name |
2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8;/h1-3H,4-5,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNADEHORYPXDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702826 | |
| Record name | 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |
CAS RN |
33584-64-4 | |
| Record name | 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-5-methoxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1655167.png)

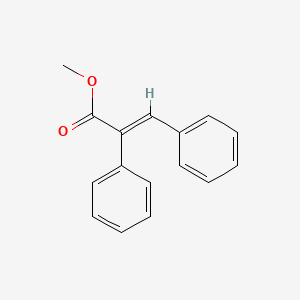
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1655173.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trihydroxybenzamide](/img/structure/B1655175.png)
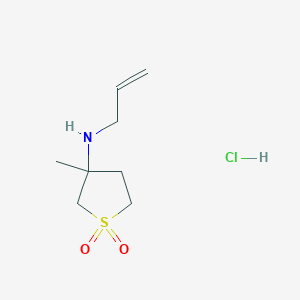

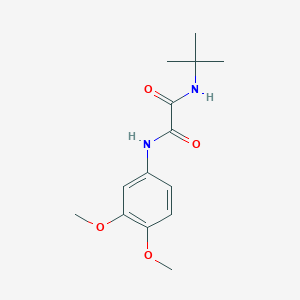
![4,6,8,15-Tetramethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1655181.png)
